2,4-Dichlorobenzyl 2-iodobenzoate
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Overview
Description
2,4-Dichlorobenzyl 2-iodobenzoate is a chemical compound with the molecular formula C14H9Cl2IO2 and a molecular weight of 407.037 g/mol . This compound is part of a collection of rare and unique chemicals often used in early discovery research . It is characterized by the presence of both dichlorobenzyl and iodobenzoate functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-iodobenzoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed to yield 2,4-dichlorobenzyl alcohol and 2-iodobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of 2,4-dichlorobenzyl alcohol and 2-iodobenzoic acid.
Scientific Research Applications
2,4-Dichlorobenzyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-iodobenzoate is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. The presence of halogens may enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
2-Iodobenzoic acid: Used as a reagent in organic synthesis.
Uniqueness
2,4-Dichlorobenzyl 2-iodobenzoate is unique due to the combination of dichlorobenzyl and iodobenzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
436130-56-2 |
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Molecular Formula |
C14H9Cl2IO2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-iodobenzoate |
InChI |
InChI=1S/C14H9Cl2IO2/c15-10-6-5-9(12(16)7-10)8-19-14(18)11-3-1-2-4-13(11)17/h1-7H,8H2 |
InChI Key |
TTYSYDILQFPOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)I |
Origin of Product |
United States |
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